Menadiol

概述

描述

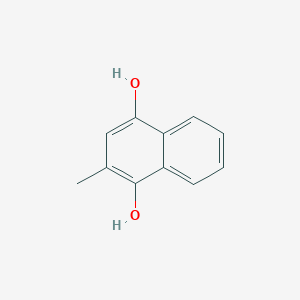

甲萘醌二醇,也称为2-甲基-1,4-萘二醇,是一种有机化合物,其分子式为C11H10O2。它是对苯二酚的衍生物,常被称为维生素K4。 甲萘醌二醇是维生素K的合成形式,应用于各种医疗和工业领域 .

准备方法

合成路线和反应条件: 甲萘醌二醇可以通过多种方法合成。 一种常见的方法是使用还原剂(如硼氢化钠或酸性条件下的锌)还原甲萘醌(2-甲基-1,4-萘醌) . 另一种方法包括2-甲基-1,4-二甲氧基萘的脱甲基化反应 .

工业生产方法: 甲萘醌二醇的工业生产通常涉及使用高效且具有成本效益的还原剂的大规模还原过程。 反应条件经过优化,以确保最终产品的产率和纯度高 .

化学反应分析

Oxidation to Menadione

Menadiol readily undergoes oxidation to form menadione (2-methyl-1,4-naphthoquinone), a reaction central to its redox cycling and biological activity.

Experimental Conditions and Catalysts

| Entry | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | H₂O₂ (60%) | Br₂, H₂SO₄ | MeOH | Reflux | 90 | |

| 2 | H₂O₂ (30%) | Ti-MMM-2 | MeCN | 80 | 78 | |

| 3 | H₂O₂ (30%) | TiSBA-15 | MeCN | Reflux | 93 | |

| 4 | H₂O₂ | NbSBA-15 | MeCN | 75 | 97 |

-

Mechanism : Oxidation involves electrophilic attack at the hydroquinone ring, followed by dehydrogenation. Bromine and acid catalysts facilitate electrophilic substitution, while metal-oxide catalysts (e.g., TiSBA-15) enhance peroxide activation .

-

Industrial Relevance : Chromium-based oxidants (e.g., Na₂Cr₂O₇) were historically used but phased out due to environmental concerns .

Redox Cycling and Reactive Oxygen Species (ROS) Generation

This compound participates in redox cycling, generating semiquinone radicals and ROS, a process linked to both therapeutic and toxicological effects .

Key Steps:

-

One-Electron Reduction : Menadione (oxidized form) is reduced to the semiquinone radical () by enzymes like NADPH cytochrome P450 reductase.

-

ROS Formation : reacts with O₂ to regenerate menadione and produce superoxide () and hydrogen peroxide () :

-

Fenton Reaction : In the presence of Fe²⁺/Cu²⁺, generates hydroxyl radicals () .

Biological Implications : Excessive ROS can damage DNA, proteins, and lipids, triggering apoptosis .

Conversion to Vitamin K₂ (MK-4)

This compound is enzymatically converted to menaquinone-4 (MK-4) by UBIAD1 in vertebrates, requiring the hydroquinone form and geranylgeranyl pyrophosphate :

-

This reaction occurs in tissues like the brain and kidneys, facilitated by this compound’s ability to cross the blood-brain barrier .

Interaction with Bilirubin

This compound derivatives (e.g., this compound sodium diphosphate) competitively inhibit bilirubin metabolism, posing risks in neonatal jaundice .

pH-Dependent Electrochemical Behavior

Cyclic voltammetry studies reveal pH-dependent redox behavior at modified electrodes (e.g., C18SH/Au) :

| pH | Anodic Peak Current (μA) | Cathodic Peak Current (μA) |

|---|---|---|

| 4 | 12.3 | 11.8 |

| 7 | 9.1 | 8.9 |

| 10 | 5.4 | 5.2 |

-

Acidic Conditions : Reversible oxidation to menadione dominates.

-

Basic Conditions : Semiquinone intermediates destabilize, reducing reversibility .

Stability and Decomposition

This compound’s reactivity spans oxidation, redox cycling, enzymatic conversion, and derivatization, underpinning its roles in biochemistry and industrial chemistry. Its dual capacity to act as a vitamin K precursor and a pro-oxidant necessitates careful handling in therapeutic applications .

科学研究应用

作用机制

甲萘醌二醇在某些蛋白质中谷氨酸残基的翻译后γ-羧化反应中起辅因子作用。这种修饰对于这些蛋白质的生物活性至关重要,特别是在血液凝固级联中。 甲萘醌二醇在肝脏中被转化为其活性形式甲萘醌,然后参与羧化过程 .

相似化合物的比较

甲萘醌二醇通常与其他维生素K化合物进行比较,例如:

叶绿醌(维生素K1): 天然存在于植物中,用于膳食补充剂。

甲萘醌(维生素K2): 由细菌产生,存在于发酵食品中。

甲萘醌(维生素K3): 甲萘醌的合成前体.

独特性: 与其他脂溶性维生素K化合物相比,甲萘醌二醇的独特之处在于其水溶性。 这种特性使其在需要水溶性维生素K形式的医疗应用中特别有用 .

类似化合物:

- 叶绿醌(维生素K1)

- 甲萘醌(维生素K2)

- 甲萘醌(维生素K3)

生物活性

Menadiol, a derivative of vitamin K, has garnered attention for its diverse biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is chemically known as 2-methyl-1,4-naphthoquinone and serves as a precursor to vitamin K. It is primarily involved in the synthesis of prothrombin and other clotting factors essential for blood coagulation. This compound's structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that play a crucial role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is linked to its ability to undergo redox cycling, which generates ROS that can induce apoptosis in cancer cells .

- Antimicrobial Effects : Studies have demonstrated that this compound possesses antibacterial and antifungal properties. Its mechanism involves disrupting microbial membranes and inhibiting essential metabolic pathways .

- Anticancer Properties : Research indicates that this compound may have anticancer effects through the induction of oxidative stress in tumor cells, leading to cell death. Its ability to generate ROS is a significant factor in this process .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human leukemia cells. The results showed that this compound treatment led to significant apoptosis in these cells, attributed to increased ROS levels and subsequent DNA damage .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains. It exhibited potent antibacterial activity, significantly reducing bacterial viability compared to control groups .

- Neuroprotection : Research on neurodegenerative models indicated that this compound could reduce oxidative stress-related damage in neuronal cells. This effect was linked to its ability to chelate iron and mitigate ROS production .

属性

IUPAC Name |

2-methylnaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023247 | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-85-6 | |

| Record name | 2-Methyl-1,4-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadiol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Menadiol primarily acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It achieves this by donating electrons to neutralize reactive oxygen species (ROS) [, ].

ANone: Yes, this compound is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes its two-electron reduction from menadione [, ]. It can also be metabolized by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates [].

ANone: The interaction with NQO1 leads to a reduction of menadione to this compound. This process can have both beneficial and detrimental effects. While this compound itself exhibits antioxidant properties, the cycling between menadione and this compound can generate ROS [, , ].

ANone: The molecular formula of this compound is C11H10O2, and its molecular weight is 174.19 g/mol.

ANone: Spectrofluorimetry studies have shown that this compound acetate exhibits maximum excitation at 279 nm and fluorescence emission at 339 nm [].

ANone: Research suggests that this compound’s antioxidant activity is influenced by pH. It exhibits greater antioxidant capacity at lower pH values in certain in vitro systems [].

ANone: While not a catalyst itself, this compound's formation and subsequent oxidation can be part of a catalytic cycle involving enzymes like NQO1. This cycling plays a role in redox reactions and can contribute to both detoxification and ROS production [, , ].

ANone: While this specific literature review doesn't cite computational studies on this compound, molecular dynamics (MD) simulations were employed to study the menaquinol oxidation and electron transfer mechanisms in Alternative Complex III [].

ANone: Studies on this compound esters, particularly the n-alkyl esters, indicate a relationship between their structure and both toxicity and potency. Longer alkyl chains are associated with decreased toxicity and potency compared to shorter chains [].

ANone: this compound is susceptible to autoxidation, particularly in the presence of metal ions, leading to the formation of menadione and ROS [].

ANone: The inclusion of antioxidants in this compound formulations, such as sodium metabisulfite, can help prevent oxidation and improve stability [, ].

ANone: Yes, pegylation of this compound has been investigated as a means to enhance its water solubility, potentially improving its pharmacokinetic profile [].

ANone: Studies in rabbits using high-dose menadione (metabolized to this compound) revealed rapid elimination, high clearance, and a large volume of distribution, indicating its wide distribution in the body [].

ANone: Yes, the differential staining cytotoxicity assay has been used to evaluate the cytotoxic effects of this compound, alone and in combination with other agents, in human lymphatic neoplasm cells [].

ANone: Research has employed various animal models, including chicks, mice, rabbits, cats, dogs, and monkeys, to investigate the toxicological and pharmacological properties of this compound and its derivatives [].

ANone: Studies have shown that menadione, which is metabolized to this compound, can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This toxicity is attributed to the generation of reactive oxygen species during the redox cycling of menadione and this compound [, ].

ANone: While the provided literature primarily focuses on this compound's basic properties and mechanisms, pegylation has been investigated as a potential strategy to improve its delivery and pharmacokinetic profile [].

ANone: While the reviewed research doesn't pinpoint specific biomarkers for this compound, measuring prothrombin time has been a standard approach to assess vitamin K status, which indirectly reflects this compound levels as it's involved in vitamin K cycle [, , ].

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence and UV detection, is widely used for the quantification of menadione and its metabolites in biological samples [, ].

ANone: Yes, an HPLC method with a C30 column, fluorescence detection, and post-column zinc reduction has been developed and validated for the sensitive and reproducible detection of menadione in urine samples [].

ANone: This literature review does not provide details on the environmental impact of this compound.

ANone: Menadione is known to have limited water solubility, which can impact its bioavailability. Derivatives like this compound sodium diphosphate are designed to improve water solubility [, ].

ANone: Yes, the developed HPLC methods for menadione measurement have undergone validation procedures, including assessments of linearity, precision, accuracy, and recovery, to ensure reliable and reproducible results [].

ANone: While the provided research papers don't detail specific quality control protocols, the importance of proper manufacturing practices, including the use of antioxidants like sodium metabisulfite, is highlighted to ensure the stability and quality of this compound preparations [, ].

ANone: The reviewed literature does not provide information about the immunogenicity of this compound.

ANone: The provided research papers do not specifically address the interaction of this compound with drug transporters.

ANone: While not directly addressed in the provided papers, this compound's interaction with NQO1, a phase II detoxification enzyme, is important for its metabolism and potential for both detoxification and ROS generation [, , ].

ANone: Menaquinone, a class of molecules to which this compound belongs, is naturally present in many organisms, including bacteria. They play vital roles in electron transport chains, suggesting their compatibility with biological systems [, ].

ANone: In the context of its role in the vitamin K cycle, phylloquinone (vitamin K1) is an essential nutrient that can be converted to menaquinone-4 (MK-4) in the body, providing an alternative source of vitamin K activity [].

ANone: This literature review does not provide information on the recycling or waste management of this compound.

ANone: The provided papers highlight the use of standard laboratory techniques like HPLC, spectrofluorimetry, and cell culture models, indicating the reliance on established research infrastructure for studying this compound [, , , ].

ANone: Early research recognized menadione, the oxidized form of this compound, for its vitamin K activity and its use in treating bleeding disorders []. Later studies explored its potential as an antitumor agent and its role in cellular redox reactions [, ].

ANone: Menaquinones are involved in bacterial electron transport chains, highlighting the interdisciplinary nature of menaquinone research, spanning biochemistry, microbiology, and bioenergetics [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。